molecular formula C10H17NO B1461875 2,2-Dicyclopropylmorpholine CAS No. 1864222-83-2

2,2-Dicyclopropylmorpholine

Cat. No.: B1461875
CAS No.: 1864222-83-2
M. Wt: 167.25 g/mol
InChI Key: GUFUZBGFRJWLRP-UHFFFAOYSA-N
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Description

2,2-Dicyclopropylmorpholine is a heterocyclic organic compound that belongs to the family of morpholine derivatives. It is characterized by the presence of two cyclopropyl groups attached to the morpholine ring. The molecular formula of this compound is C10H17NO, and it has a molecular weight of 167.25 g/mol .

Scientific Research Applications

2,2-Dicyclopropylmorpholine has several scientific research applications, including:

Safety and Hazards

The safety data sheet (MSDS) for “2,2-Dicyclopropylmorpholine” can be found online . It’s important to handle this chemical with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclopropylmorpholine typically involves the reaction of morpholine with cyclopropyl-containing reagents. One common method is the reaction of morpholine with cyclopropylcarbinol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclopropylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2-Dicyclopropylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog of 2,2-Dicyclopropylmorpholine, lacking the cyclopropyl groups.

    2,2-Dicyclopropylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.

    2,2-Dicyclopropylpiperidine: Another analog with a piperidine ring

Uniqueness

This compound is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-dicyclopropylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-2-8(1)10(9-3-4-9)7-11-5-6-12-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFUZBGFRJWLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CNCCO2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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